6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one
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Overview
Description
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a furan ring, and a phenylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one typically involves multi-step organic reactions
Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone core is reacted with a furan derivative in the presence of a Lewis acid catalyst.
Attachment of Phenylmorpholine Moiety: The phenylmorpholine group can be attached through a nucleophilic substitution reaction, where the furan-pyridazinone intermediate is reacted with a phenylmorpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmorpholine moiety can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity against various diseases.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-(furan-2-yl)-2-methylpyridazin-3(2H)-one: Lacks the phenylmorpholine moiety.
2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one: Lacks the furan ring.
6-(furan-2-yl)pyridazin-3(2H)-one: Lacks both the phenylmorpholine moiety and the additional methyl group.
Uniqueness
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one is unique due to the combination of the furan ring, phenylmorpholine moiety, and pyridazinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C19H19N3O3/c23-19-9-8-16(17-7-4-11-24-17)20-22(19)14-21-10-12-25-18(13-21)15-5-2-1-3-6-15/h1-9,11,18H,10,12-14H2 |
InChI Key |
QIMKSGCWNNZMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CN2C(=O)C=CC(=N2)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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